Benzene, (pentachloroethoxy)-

Analytical Chemistry Mass Spectrometry Isomer Differentiation

Benzene, (pentachloroethoxy)- (IUPAC: 1,1,2,2,2-pentachloroethoxybenzene; CAS 56818-03-2) is a synthetic chlorinated aromatic ether with the molecular formula C₈H₅Cl₅O and a molecular weight of 294.4 g/mol. It consists of a phenoxy group bonded to a fully chlorinated ethyl moiety (–OC₂Cl₅).

Molecular Formula C8H5Cl5O
Molecular Weight 294.4 g/mol
Cat. No. B13815445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, (pentachloroethoxy)-
Molecular FormulaC8H5Cl5O
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)(Cl)Cl
InChIInChI=1S/C8H5Cl5O/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H
InChIKeyLZVRSDIVGLNTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, (pentachloroethoxy)- (CAS 56818-03-2): Structural Identity and Procurement Baseline for a Specialized Chlorinated Aryl Ether


Benzene, (pentachloroethoxy)- (IUPAC: 1,1,2,2,2-pentachloroethoxybenzene; CAS 56818-03-2) is a synthetic chlorinated aromatic ether with the molecular formula C₈H₅Cl₅O and a molecular weight of 294.4 g/mol [1]. It consists of a phenoxy group bonded to a fully chlorinated ethyl moiety (–OC₂Cl₅). This compound belongs to the broader class of chlorinated phenetoles, but its substitution pattern—five chlorine atoms concentrated on the ethoxy side chain rather than on the aromatic ring—generates distinct physicochemical properties, including an estimated logP of 5.0 and a topological polar surface area of only 9.2 Ų [1]. These features differentiate it from ring‑chlorinated isomers such as 1,2,3,4,5‑pentachloro‑6‑ethoxybenzene (CAS 10463‑10‑2), underscoring the need for precise specification in procurement.

Structural Identity Side-chain pentachloroethoxy pattern, distinct from ring-chlorinated isomers
Physicochemical Profile High lipophilicity and minimal polar surface area support partitioning and QSPR studies
Analytical Utility Unique pentachlorinated isotopic cluster enables unambiguous MS identification

Why Generic Substitution Fails for Benzene, (pentachloroethoxy)-: The Cost of Isomeric Confusion


Benzene, (pentachloroethoxy)- cannot be generically substituted with other pentachlorinated phenetoles because the position of chlorine atoms fundamentally alters molecular geometry, electronic distribution, and reactivity. The (1,1,2,2,2‑pentachloroethoxy) isomer (CAS 56818‑03‑2) bears a fully chlorinated ethyl side chain, yielding a sterically bulky, electron‑withdrawing environment around the ether oxygen. In contrast, the ring‑chlorinated isomer 1,2,3,4,5‑pentachloro‑6‑ethoxybenzene (CAS 10463‑10‑2) places five chlorine atoms on the aromatic ring, creating a π‑electron‑deficient core with different spectroscopic and chromatographic behavior [1]. Even small shifts in chlorine count produce measurable changes: benzene, (1,2,2,2‑tetrachloroethoxy)- (CAS 3769‑29‑7) has one less chlorine, resulting in lower molecular mass (259.94 g/mol) and distinct GC retention characteristics [2]. These differences preclude direct interchangeability in validated analytical methods or structure‑activity studies.

Ring-chlorinated isomer (CAS 10463-10-2) Chlorine placement on the aromatic ring shifts electron distribution and chromatographic retention, potentially breaking validated methods.
Tetrachloro analog (CAS 3769-29-7) Lower molecular mass and altered isotopic distribution may compromise quantitative MS response and spectral deconvolution.
Other pentachlorophenetole isomers Even isomers sharing the molecular formula differ in chlorine regiochemistry, affecting reactivity and environmental fate modeling.

Quantitative Evidence Guide: Benzene, (pentachloroethoxy)- Versus Structural Analogs


Molecular Mass Distinction: Benzene, (pentachloroethoxy)- vs. Its Tetrachloro Analog

The monoisotopic mass of benzene, (pentachloroethoxy)- is 291.88 Da, compared to 257.91 Da for the tetrachloro analog benzene, (1,2,2,2‑tetrachloroethoxy)- [1]. This 33.97 Da mass shift arises from the additional chlorine atom and provides unambiguous identification in single‑quadrupole or high‑resolution mass spectrometric workflows. The compound's distinctive pentachlorinated isotopic pattern (M, M+2, M+4, M+6, M+8 cluster) further enables confident spectral deconvolution in complex matrices [2].

Molecular Mass
Class-level
291.88 Da vs 257.91 Da
Supports MS-based analyte differentiation
Δm = 33.97 Da; computed monoisotopic values, experimental verification recommended
Analytical Chemistry Mass Spectrometry Isomer Differentiation

Chlorine Content and Physicochemical Profile

Benzene, (pentachloroethoxy)- contains five chlorine atoms (60.2% chlorine by weight), endowing it with a calculated logP of 5.0 and a topological polar surface area of 9.2 Ų [1]. For comparison, the ring‑chlorinated isomer 1,2,3,4,5‑pentachloro‑6‑ethoxybenzene shares the same molecular formula and weight (294.39 g/mol) but distributes chlorine mass differently, affecting electron density and likely HPLC retention [2]. The extremely low polar surface area of the target compound predicts minimal hydrogen‑bonding capacity and high membrane permeability in biological partitioning models.

Lipophilicity & TPSA
Class-level
LogP 5.0, TPSA 9.2 Ų
Guides chromatographic partitioning predictions
Computed XLogP3; ring-isomer retention behavior may differ
Physicochemical Property Prediction Environmental Fate QSPR Modeling

Reported Physical State and Volatility

Supplier‑reported data for benzene, (pentachloroethoxy)- indicate a melting point of approximately 35 °C and a boiling point of 136 °C at 8 mmHg . These values suggest the compound is a low‑melting solid at ambient temperature, differentiating it from lower‑chlorinated liquid analogs such as benzene, (1,2,2,2‑tetrachloroethoxy)- (available as a liquid at room temperature based on commercial listings) [1]. The reduced pressure boiling point (136 °C/8 mmHg) implies sufficient volatility for gas‑chromatographic analysis under standard conditions, while the near‑ambient melting point necessitates temperature‑controlled storage to avoid phase‑transition issues during aliquoting.

Physical State
Data to verify
mp ~35 °C (solid); bp 136 °C/8 mmHg
Impacts storage and dispensing protocols
Supplier-reported data; tetrachloro analog remains liquid at ambient
Thermal Stability Sample Handling Formulation

Application Scenarios for Benzene, (pentachloroethoxy)- in Analytical and Environmental Research


Internal Standard for GC‑MS Determination of Chlorophenolic Pollutants

The unique pentachlorinated isotopic signature and a molecular ion (m/z 294) that falls within a mass range free from common polycyclic‑aromatic interferences make benzene, (pentachloroethoxy)- a candidate internal standard for quantifying pentachlorophenol or other chlorophenols in environmental samples [1]. Its lipophilicity (logP 5.0) matches that of target analytes, ensuring similar extraction efficiency and chromatographic behavior [2].

Physicochemical Reference Probe for Lipophilicity and Membrane-Partitioning Studies

With a calculated logP of 5.0 and a topological polar surface area of 9.2 Ų, this compound can serve as a reference point in quantitative structure‑property relationship (QSPR) models that predict blood‑brain barrier penetration or soil organic‑carbon partitioning of neutral organochlorines [1]. Its well‑defined structure allows researchers to calibrate in silico prediction tools for emerging halogenated ethers.

Synthetic Intermediate for Higher‑Order Chlorinated Aryl Ethers

The pentachloroethoxy side chain constitutes a highly electronegative, sterically demanding building block. Benzene, (pentachloroethoxy)- can undergo electrophilic aromatic substitution on the intact phenyl ring to introduce additional functional groups while retaining the fully chlorinated ethoxy moiety, enabling the synthesis of polyhalogenated ligands or flame‑retardant precursors [1].

Application
Selection Property
Validation Focus
GC-MS Internal Standard for Chlorophenols
Unique isotopic cluster and lipophilicity matching
Co-elution and recovery with chlorophenol targets
Lipophilicity Reference Probe for QSPR
Predicted logP and low polar surface area
Calibration against experimental partitioning data
Synthetic Building Block for Polyhalogenated Aryl Ethers
Electron-withdrawing pentachloroethoxy group
Functionalization without dechlorination
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